Product packaging for O-Carbamyl-D-serine(Cat. No.:CAS No. 3819-76-9)

O-Carbamyl-D-serine

Cat. No.: B10781737
CAS No.: 3819-76-9
M. Wt: 148.12 g/mol
InChI Key: MYFVWSDZEBSNKM-UWTATZPHSA-N
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Description

Historical Discovery and Initial Characterization in Antimicrobial Contexts

The journey of O-Carbamyl-D-serine into the realm of scientific research began in 1955, when it was first isolated by G. Hagemann, L. Penasse, and J. Teillon from the fermentation broth of a Streptomyces species. nih.gov Streptomyces are a genus of Gram-positive bacteria, renowned for their ability to produce a wide array of secondary metabolites, including a majority of the clinically useful antibiotics. hu.edu.jo These soil-dwelling microorganisms are characterized by their filamentous growth, forming a mycelial network akin to fungi, and their production of diverse pigments. hu.edu.jo

Initial investigations into the biological activity of this compound revealed its potent antimicrobial effects. nih.govasm.org It was established early on that the compound's primary mode of action was the inhibition of bacterial cell wall biosynthesis. asm.orgnih.gov This discovery positioned this compound as a molecule of interest for understanding the fundamental processes of bacterial growth and for the potential development of new antimicrobial agents. tandfonline.comnih.gov Further studies in the 1960s began to unravel the specific molecular mechanisms underlying its inhibitory effects, particularly against Gram-positive bacteria such as Streptococcus faecalis and Bacillus subtilis. nih.govnih.gov

Fundamental Role as a D-Alanine Analog and Competitive Enzyme Inhibitor

The efficacy of this compound as an antimicrobial agent is rooted in its structural similarity to the amino acid D-alanine. nih.gov This molecular mimicry allows it to act as a competitive inhibitor of key enzymes involved in the D-alanine metabolic branch of peptidoglycan synthesis. nih.govtandfonline.com The primary target of this compound is alanine (B10760859) racemase, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. nih.govtandfonline.comnih.gov Alanine racemase is essential for bacteria as it catalyzes the conversion of L-alanine to its stereoisomer, D-alanine, which is a fundamental building block of the peptidoglycan cell wall. tandfonline.com

As a competitive inhibitor, this compound vies with the natural substrate, L-alanine, for binding to the active site of alanine racemase. nih.gov The binding of this compound to the enzyme is reversible, but its affinity for the enzyme is significant, thereby effectively blocking the production of D-alanine. nih.gov The inhibitory kinetics of this compound on alanine racemase from Streptococcus faecalis have been characterized, providing quantitative insight into its potency as an inhibitor. nih.gov

EnzymeOrganismInhibitorSubstrateKi (Inhibitor Constant)Km (Michaelis Constant)
Alanine RacemaseStreptococcus faecalisThis compoundL-Alanine4.8 x 10-4 M6.8 x 10-3 M

Data from Lynch, J. L., & Neuhaus, F. C. (1966). On the mechanism of action of the antibiotic this compound in Streptococcus faecalis. Journal of Bacteriology, 91(1), 449–460. nih.gov

The active site of alanine racemase contains the cofactor pyridoxal phosphate (PLP), which is crucial for its catalytic activity. nih.govdrugbank.com PLP forms a Schiff base with the amino acid substrate, facilitating the racemization reaction. drugbank.com While the precise interactions of this compound with the PLP cofactor and active site residues are not as extensively detailed as for some other inhibitors, its action as a competitive inhibitor implies a direct competition with L-alanine for binding in a manner that prevents the catalytic conversion to D-alanine. nih.govnih.gov

Significance within Bacterial Peptidoglycan Biosynthesis Pathways

The inhibition of alanine racemase by this compound has profound consequences for the bacterium, leading to a critical disruption in the peptidoglycan biosynthesis pathway. nih.gov Peptidoglycan is a rigid, mesh-like polymer that provides structural integrity to the bacterial cell wall, protecting the cell from osmotic lysis. nih.gov The synthesis of peptidoglycan is a multi-step process that begins in the cytoplasm with the synthesis of nucleotide-sugar precursors. nih.gov

One of these crucial precursors is UDP-N-acetylmuramyl-pentapeptide. nih.gov The formation of this pentapeptide requires the sequential addition of amino acids to UDP-N-acetylmuramic acid. The final step in the cytoplasmic synthesis of the pentapeptide is the addition of a D-alanyl-D-alanine dipeptide to the UDP-N-acetylmuramyl-tripeptide (UDP-MurNAc-L-Ala-γ-D-Glu-L-Lys). nih.gov

By inhibiting alanine racemase, this compound effectively depletes the intracellular pool of D-alanine. nih.gov This scarcity of D-alanine directly impacts the subsequent enzyme in the pathway, D-alanine:D-alanine ligase, which is responsible for synthesizing the D-alanyl-D-alanine dipeptide. nih.gov Although this compound can itself be a substrate for D-alanine:D-alanine ligase, forming a D-ala-O-carbamyl-D-ser dipeptide, the primary site of its antibiotic action is the potent inhibition of alanine racemase. nih.gov

The ultimate consequence of this inhibition is the accumulation of the incomplete cell wall precursor, UDP-N-acetylmuramyl-tripeptide, within the bacterial cytoplasm. nih.gov The cell is unable to complete the synthesis of the pentapeptide precursor, leading to the production of defective peptidoglycan and ultimately, cell lysis. nih.gov

ConditionAccumulated PrecursorConsequence
Growth in the presence of this compoundUridine diphosphate-N-acetylmuramyl-L-alanyl-D-glutamyl-L-lysine (UDP-MurNAc-tripeptide)Inhibition of peptidoglycan synthesis, leading to cell wall defects and lysis.

Based on findings from Lynch, J. L., & Neuhaus, F. C. (1966). On the mechanism of action of the antibiotic this compound in Streptococcus faecalis. Journal of Bacteriology, 91(1), 449–460. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2O4 B10781737 O-Carbamyl-D-serine CAS No. 3819-76-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3819-76-9

Molecular Formula

C4H8N2O4

Molecular Weight

148.12 g/mol

IUPAC Name

(2R)-2-amino-3-carbamoyloxypropanoic acid

InChI

InChI=1S/C4H8N2O4/c5-2(3(7)8)1-10-4(6)9/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m1/s1

InChI Key

MYFVWSDZEBSNKM-UWTATZPHSA-N

Isomeric SMILES

C([C@H](C(=O)O)N)OC(=O)N

Canonical SMILES

C(C(C(=O)O)N)OC(=O)N

Origin of Product

United States

Molecular Mechanism of Action and Enzymatic Targets

Alanine (B10760859) Racemase (Alr) Inhibition by O-Carbamyl-D-serinenih.govtandfonline.comtandfonline.com

The principal target of O-Carbamyl-D-serine is alanine racemase (Alr), a crucial bacterial enzyme that catalyzes the conversion of L-alanine to D-alanine. nih.govtandfonline.comtandfonline.com D-alanine is an essential component for the synthesis of peptidoglycan, a structure vital for bacterial cell wall integrity. wikipedia.org Alanine racemase is an attractive target for antimicrobial drugs because it is ubiquitous in prokaryotes but absent in higher eukaryotes. tandfonline.comwikipedia.org

Quantitative Enzyme Kinetics: Determination of K_i and K_m Values for Alanine Racemasenih.govtandfonline.com

Kinetic studies have demonstrated that this compound is an effective inhibitor of alanine racemase. Research on the enzyme from Streptococcus faecalis has quantified the inhibition. The inhibition constant (K_i) for this compound was determined to be 4.8 x 10⁻⁴ M. For comparison, the Michaelis constant (K_m) of the enzyme for its natural substrate, L-alanine, was found to be 6.8 x 10⁻³ M. nih.govtandfonline.com A review article also reported a K_m value of 4.8 x 10⁻⁴ M for D-alanine, though this appears to be a misattribution of the original paper's K_i value for the inhibitor. tandfonline.com

CompoundEnzymeParameterValue (M)Source Organism
This compoundAlanine RacemaseK_i4.8 x 10⁻⁴Streptococcus faecalis nih.govtandfonline.com
L-AlanineAlanine RacemaseK_m6.8 x 10⁻³Streptococcus faecalis nih.govtandfonline.com

Primary Site of Action Specificity within Alanine Racemase Active Sitenih.govtandfonline.com

Evidence strongly indicates that alanine racemase is the primary site of action for this compound's antibiotic activity. nih.govtandfonline.com Studies have shown that the growth of Streptococcus faecalis in the presence of this compound leads to the accumulation of the cell-wall precursor UDP-N-acetylmuramyl-L-alanyl-D-glutamyl-L-lysine. nih.gov This accumulation occurs because the subsequent steps of peptidoglycan synthesis are starved of the essential D-alanyl-D-alanine dipeptide. The inhibition of alanine racemase prevents the formation of D-alanine from L-alanine, which is the necessary first step. nih.gov This specific blockage establishes the racemase as the primary target.

Stereochemical Basis of Alanine Racemase Inactivationtandfonline.comwikipedia.orgrsc.org

Alanine racemase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that operates via a two-base mechanism to abstract and replace the α-proton of alanine. tandfonline.comwikipedia.org The active site contains key residues, such as Lysine (B10760008) and Tyrosine, positioned to exchange protons from either side of the substrate's alpha-carbon, facilitating the interconversion between L- and D-enantiomers. wikipedia.org

This compound's inhibitory action is rooted in its stereochemical identity as a D-alanine analogue. nih.gov Its D-configuration allows it to be recognized and bound by the alanine racemase active site. As a β-substituted alanine, this compound can act as a substrate for β-elimination, a reaction also catalyzed by alanine racemase. rsc.org This process leads to the formation of a highly reactive amino-acrylate intermediate. This intermediate can then covalently bind to the PLP cofactor, leading to the irreversible inactivation of the enzyme. nih.gov The specific action of the D-isomer of O-carbamyl-serine as an irreversible inhibitor, while the L-isomer acts as a reversible competitive inhibitor, highlights the stereochemical precision of the enzyme's active site and inactivation mechanism. rsc.org

Interactions with D-Alanine:D-Alanine Ligase (Ddl)nih.govtandfonline.com

While alanine racemase is the primary target, this compound also interacts with D-alanine:D-alanine ligase (Ddl), the subsequent enzyme in the peptidoglycan synthesis pathway. Ddl is responsible for catalyzing the ATP-dependent formation of the D-alanyl-D-alanine dipeptide. nih.gov

Enzymatic Formation of D-Alanyl-O-Carbamyl-D-serine Dipeptidenih.govtandfonline.com

In vitro experiments have demonstrated that D-alanine:D-alanine ligase can utilize this compound as a substrate. nih.govtandfonline.com When incubated with D-alanine and this compound, the ligase forms the dipeptide analogue, D-alanyl-O-carbamyl-D-serine. nih.gov This finding indicates that the ligase can recognize and incorporate the D-alanine analogue in place of a second D-alanine molecule.

Consequential Disruption of Bacterial Cell Wall Precursor Metabolism

The inhibition of alanine racemase by this compound creates a critical bottleneck in the biosynthesis of peptidoglycan. By preventing the conversion of L-alanine to D-alanine, the antibiotic effectively depletes the intracellular pool of D-alanine. D-alanine is an indispensable component for the formation of the pentapeptide side chain of the peptidoglycan monomer unit, specifically the terminal D-alanyl-D-alanine dipeptide. nih.govnih.gov

This disruption halts the cytoplasmic phase of cell wall synthesis. The pathway involves the sequential addition of amino acids to a UDP-N-acetylmuramic acid (UDP-MurNAc) molecule. The absence of D-alanine prevents the synthesis of the D-alanyl-D-alanine dipeptide, which in turn cannot be added to the UDP-MurNAc-tripeptide precursor. This blockage leads to a halt in the formation of the complete UDP-MurNAc-pentapeptide monomer, which is the essential precursor transported across the cell membrane for incorporation into the growing peptidoglycan network. nih.govnih.gov

A direct and telling consequence of the this compound-induced blockade is the significant accumulation of a specific cell wall precursor. nih.govnih.gov When bacteria such as Streptococcus faecalis are grown in the presence of this compound, they accumulate the nucleotide precursor Uridine Diphosphate-N-Acetylmuramyl-L-alanyl-D-glutamyl-L-lysine (UDP-MurNAc-L-Ala-D-Glu-L-Lys). nih.govnih.govtandfonline.com

This specific tripeptide-containing precursor accumulates because its synthesis is completed, but the subsequent step is blocked. nih.gov The enzyme UDP-N-acetylmuramoyl-L-alanyl-D-glutamate—L-lysine ligase (MurE) successfully adds L-lysine to UDP-N-acetylmuramoyl-L-alanyl-D-glutamate, forming the accumulated tripeptide product. wikipedia.org The next enzyme in the sequence, UDP-NAc-muramyl-tripeptide:D-alanyl-D-alanine ligase (MurF), is responsible for adding the D-alanyl-D-alanine dipeptide. Due to the inhibition of alanine racemase, the D-alanyl-D-alanine substrate for the MurF enzyme is not available. Consequently, the substrate for this reaction, UDP-MurNAc-L-Ala-D-Glu-L-Lys, builds up within the cell. nih.govnih.gov This accumulation profile is a key piece of evidence that identifies alanine racemase as the primary target of this compound's antibiotic activity. nih.govtandfonline.com

Structural Biology and Computational Studies

Substrate Mimicry and Binding Pocket Analysis of Alanine (B10760859) Racemase in Complex with O-Carbamyl-D-serine

This compound functions as an effective inhibitor of alanine racemase primarily due to its ability to act as a substrate mimic. nih.govnih.gov As a structural analogue of D-alanine, it can readily enter the active site of the enzyme, which is designed to bind the natural substrates L-alanine and D-alanine. nih.govwikipedia.org The quest to understand the inhibitory mechanism of this compound began as early as 1966, with studies on the enzyme in Streptococcus faecalis. tandfonline.com

Alanine racemase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. nih.govtandfonline.com The crystal structure of alanine racemase from various bacteria, including Mycobacterium tuberculosis and Pseudomonas aeruginosa, reveals a highly conserved active site geometry. nih.govnih.gov The enzyme typically exists as a dimer, with each monomer containing two domains: an α/β barrel at the N-terminus and a domain composed mainly of β-strands at the C-terminus. wikipedia.orgnih.gov The PLP cofactor is covalently bound to a lysine (B10760008) residue (Lys42 in M. tuberculosis Alr) in the active site, forming an internal aldimine. nih.govjaptronline.com

When this compound enters the binding pocket, it interacts with key residues essential for catalysis. The active site is shaped to accommodate the small amino acid substrates, and this compound's structure fits within this space, where it can form interactions that prevent the normal racemization reaction. Analysis of the active site pocket has identified conserved residues at the entrance that are crucial for binding. nih.gov The inhibition is effective, as demonstrated by kinetic studies which determined the inhibition constant (Kᵢ) of this compound to be significantly lower than the Michaelis constant (Kₘ) for the natural substrate, L-alanine, indicating a high affinity of the inhibitor for the enzyme. nih.gov Specifically, the Kᵢ for this compound with alanine racemase from Streptococcus faecalis was found to be 4.8 x 10⁻⁴ M, compared to a Kₘ of 6.8 x 10⁻³ M for L-alanine. nih.govtandfonline.com

Table 1: Kinetic Parameters of Alanine Racemase from Streptococcus faecalis
CompoundParameterValue (M)Reference
L-AlanineKm6.8 x 10-3 nih.govtandfonline.com
D-AlanineKm4.8 x 10-4 tandfonline.com
This compoundKi4.8 x 10-4 nih.gov

Molecular Docking and Dynamics Simulations of this compound-Enzyme Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for elucidating the specific interactions between an inhibitor and its target enzyme at an atomic level. researchgate.net These techniques are frequently used to predict binding modes, estimate binding affinities, and analyze the dynamic behavior of the enzyme-inhibitor complex. researchgate.netnih.gov this compound is often used as a standard or reference inhibitor in such computational studies targeting alanine racemase. nih.govtandfonline.comtandfonline.com

Molecular docking studies can simulate the process of this compound fitting into the alanine racemase active site. These simulations predict the most stable binding conformation and the network of non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. Key residues within the alanine racemase active site, such as Tyr265' and Lys39, have been identified as critical for the catalytic activity and are therefore prime targets for inhibitor binding. tandfonline.com Docking simulations would reveal how the carbamyl group and other functionalities of this compound interact with these and other residues, like Tyr175 and Trp88, which can participate in hydrophobic interactions. japtronline.com

Table 2: Key Residues in the Alanine Racemase Active Site Implicated in Binding and Catalysis
ResiduePotential Role in InteractionReference
Lys39 (or Lys42 in M. tuberculosis)Forms internal aldimine with PLP cofactor; involved in proton transfer. tandfonline.comnih.govjaptronline.com
Tyr265' (from adjacent monomer)Acts as a catalytic residue, involved in proton abstraction/donation. wikipedia.orgtandfonline.com
Tyr175Potential for hydrophobic (π-π stacking) interactions with inhibitors. japtronline.com
Trp88Potential for hydrophobic interactions within the active site. japtronline.com
Arg140Potential for hydrogen bonding interactions with inhibitors. japtronline.com

Conformational Insights from Structural Studies of this compound-Bound Enzymes

The binding of a ligand, such as a substrate or inhibitor, to an enzyme often induces significant conformational changes that are essential for the catalytic process. nih.gov Many enzymes utilize the binding energy from the substrate to drive these changes, often shifting from a flexible "open" state to a more rigid "closed" state that cages the substrate and creates the precise environment for catalysis. researchgate.netnih.gov This induced-fit mechanism prevents the strong stabilization of the initial enzyme-substrate complex, which would otherwise lead to slow product release. nih.gov

Structural studies of various enzymes have provided direct evidence for these ligand-induced conformational rearrangements. For instance, the crystal structures of human and rat serine racemase, determined in the presence and absence of an inhibitor, revealed a ligand-induced rearrangement of a flexible small domain that organizes the active site for specific turnover. researchgate.net Similarly, alanine racemase is known to be a flexible enzyme. Its structure is composed of two distinct domains, and the relative orientation between these domains can change. nih.govnih.gov The structure of alanine racemase from Pseudomonas aeruginosa showed a rotation between its two domains of about 15 degrees compared to the enzyme from Geobacillus stearothermophilus, highlighting the enzyme's inherent flexibility. nih.gov

While a specific crystal structure of alanine racemase in complex with this compound is not detailed in the provided context, it is expected that the binding of this inhibitor would lock the enzyme in a specific, likely closed, conformation. This stabilization of a catalytically competent but non-reactive state effectively sequesters the enzyme, preventing it from processing its natural substrate. The conformational changes are driven by interactions between the inhibitor and various parts of the enzyme, including loops and domains that move to close over the active site. nih.gov Understanding these conformational shifts is crucial, as they are a key part of the enzyme's mechanism and a critical consideration in the design of effective inhibitors.

Table 3: Structural Features of Alanine Racemase from Different Bacterial Sources
Source OrganismPDB IDResolution (Å)Key Structural FeaturesReference
Mycobacterium tuberculosis1XFC1.9Dimer with two domains per monomer (N-term α/β barrel, C-term β-strands). PLP bound to Lys42. nih.govjaptronline.com
Pseudomonas aeruginosa1RCQ1.45Dimer with two domains per monomer. Shows a 15° interdomain rotation compared to G. stearothermophilus enzyme. wikipedia.orgnih.gov
Geobacillus stearothermophilusNot specified1.9Dimer with N-terminal α/β barrel and C-terminal β-strand domain. Used as a reference structure. wikipedia.org

Bacterial Resistance Mechanisms to O Carbamyl D Serine

Biochemical Adaptations Involving Enzymatic Overexpression (e.g., Alanine (B10760859) Racemase)

A primary mechanism of action for O-Carbamyl-D-serine is the inhibition of alanine racemase, an essential enzyme that catalyzes the conversion of L-alanine to D-alanine, a key component of the peptidoglycan layer of the bacterial cell wall. nih.govnih.gov Consequently, a common bacterial strategy to overcome this inhibition is the overexpression of the target enzyme, alanine racemase.

In Streptococcus faecalis, the primary site of action for this compound has been identified as the alanine racemase. nih.gov The antibiotic acts as an effective inhibitor of this enzyme. nih.gov Studies have shown that bacteria can develop resistance by increasing the intracellular concentration of alanine racemase. This overproduction effectively titrates out the inhibitor, allowing a sufficient amount of the enzyme to remain active and carry out its essential function in cell wall synthesis. This mechanism of resistance has also been observed for the structurally related antibiotic, D-cycloserine, in Mycobacterium smegmatis, where overexpression of the alrA gene, which encodes for D-alanine racemase, confers resistance. This overexpression can be the result of a promoter-up mutation.

The kinetic parameters of alanine racemase inhibition by this compound in Streptococcus faecalis illustrate the competitive nature of this interaction.

EnzymeSubstrate/InhibitorKₘ/Kᵢ (M)Organism
Alanine RacemaseL-alanine (Kₘ)6.8 x 10⁻³Streptococcus faecalis
Alanine RacemaseThis compound (Kᵢ)4.8 x 10⁻⁴Streptococcus faecalis

This table presents the Michaelis constant (Kₘ) of alanine racemase for its substrate L-alanine and the inhibition constant (Kᵢ) for this compound, indicating the enzyme's affinity for both molecules. nih.gov

Alterations in Amino Acid Transport Systems Affecting this compound Uptake

For this compound to exert its antibacterial effect, it must first be transported into the bacterial cell. As a structural analog of D-amino acids, it is believed to utilize the same transport systems responsible for the uptake of these essential molecules. Consequently, alterations in these transport systems can lead to reduced uptake of the antibiotic, thereby conferring resistance.

More recent studies have identified specific amino acid transporters, such as ASCT2 and the sodium-coupled monocarboxylate transporters (SMCTs), as being responsible for the transport of D-serine. elifesciences.org It is plausible that these or homologous transporters are also responsible for the uptake of this compound in various bacteria. Therefore, mutations affecting the function or expression of these transporters could significantly impact the intracellular concentration of the antibiotic.

Transporter SystemSubstrates/InhibitorsOrganismImplication for Resistance
Alanine-glycine-D-serine systemL-alanine, D-alanine, glycine, D-serine, D-cycloserine, this compoundMycobacterium tuberculosisReduced transporter function can decrease uptake of this compound. nih.govnih.gov
ASCT2D-serine, L-serine, L-alanineMouse (homologs in bacteria)Mutations could impair this compound entry into the cell. elifesciences.org
SMCTsD-serine, L-serineMouse (homologs in bacteria)Alterations may limit this compound transport. elifesciences.org

This table summarizes key amino acid transport systems and their known substrates, suggesting potential pathways for this compound uptake and mechanisms of resistance through their alteration.

Genetic Determinants and Mutational Analysis of Resistance Phenotypes

The development of resistance to this compound is fundamentally a genetic process, driven by mutations that either alter the drug's target or reduce its intracellular concentration. Mutational analysis of resistant phenotypes has provided valuable insights into the specific genetic changes that confer this resistance.

A key target for mutation-driven resistance is the enzyme alanine racemase. As discussed, mutations in the promoter region of the gene encoding this enzyme can lead to its overexpression. Beyond overexpression, mutations within the coding sequence of the alanine racemase gene itself can also lead to resistance. These mutations can alter the enzyme's structure in such a way that its affinity for this compound is reduced, while its catalytic activity for its natural substrate, L-alanine, is maintained.

Another critical genetic determinant of resistance lies in the genes encoding for the enzymes involved in the later stages of peptidoglycan synthesis. For instance, resistance to the related antibiotic D-cycloserine in M. tuberculosis has been primarily attributed to mutations in the gene controlling the enzyme D-alanyl-D-alanine synthetase. nih.govnih.gov Given that this compound can also be a substrate for D-alanine:D-alanine ligase, it is conceivable that mutations in the gene for this enzyme could also contribute to resistance. nih.gov

The isolation of an this compound resistant mutant of Streptococcus faecalis underscores the role of specific genetic events in the development of resistance. asm.org While the precise mutation in this strain was not detailed in the initial reports, it points to the acquisition of heritable changes that allow the bacterium to survive in the presence of the antibiotic.

Gene TargetType of MutationConsequenceOrganism (example)
Alanine racemase (alr) promoterPromoter-up mutationIncreased expression of alanine racemaseMycobacterium smegmatis (for D-cycloserine)
Alanine racemase (alr)Point mutationReduced binding affinity for this compoundHypothetical, based on D-cycloserine resistance
D-alanyl-D-alanine synthetasePoint mutationAltered enzyme structure reducing inhibitor bindingMycobacterium tuberculosis (for D-cycloserine) nih.govnih.gov
Amino acid permease genesVarious mutationsDecreased uptake of this compoundMycobacterium tuberculosis (for D-cycloserine) nih.govnih.gov

This table outlines the genetic basis of resistance, detailing the genes that can be mutated, the nature of these mutations, and their functional consequences in conferring resistance to this compound or its close analog, D-cycloserine.

Comparative Resistance Profiles with Chemically Related D-Amino Acid Analogs

The mechanisms of resistance to this compound are often shared with its close chemical analog, D-cycloserine. Both compounds are D-alanine analogs and target the initial stages of peptidoglycan biosynthesis. As such, a comparative analysis of their resistance profiles provides a broader understanding of how bacteria evolve to counter this class of antibiotics.

Both this compound and D-cycloserine are potent inhibitors of alanine racemase. nih.govacs.org Resistance to both compounds can be achieved through the overexpression of this enzyme. Furthermore, both antibiotics are transported into the bacterial cell via the same amino acid transport systems, making alterations in these transporters a common resistance strategy. nih.govnih.gov

However, there can be subtle differences in the resistance profiles. The relative contribution of different resistance mechanisms may vary between the two compounds and across different bacterial species. For example, while mutations in D-alanyl-D-alanine synthetase are a primary cause of D-cycloserine resistance in M. tuberculosis, the significance of this mechanism for this compound resistance may differ. nih.govnih.gov

The study of other D-amino acid analogs, such as various phosphonopeptides, further illuminates the landscape of resistance. These compounds also target enzymes in the peptidoglycan synthesis pathway and rely on peptide transport systems for entry into the cell. Resistance to these analogs can arise from mutations in these transporters or the target enzymes, mirroring the resistance mechanisms seen with this compound and D-cycloserine.

CompoundPrimary Target(s)Known Resistance Mechanisms
This compoundAlanine racemase, D-alanine:D-alanine ligaseOverexpression of alanine racemase, altered amino acid transport. nih.govnih.govnih.gov
D-cycloserineAlanine racemase, D-alanyl-D-alanine synthetaseOverexpression of alanine racemase, mutations in D-alanyl-D-alanine synthetase, altered amino acid transport. nih.govnih.govacs.org
PhosphonopeptidesAlanine racemase, other peptidoglycan synthesis enzymesAltered peptide transport systems.

This table provides a comparative overview of the resistance profiles of this compound and related D-amino acid analogs, highlighting their common targets and resistance mechanisms.

Synthetic and Chemical Biology Approaches

Chemo-Enzymatic and Chemical Synthesis of O-Carbamyl-D-serine for Research Applications

This compound (OCS) is a naturally occurring amino acid analog produced by certain microorganisms. For research purposes, it can be obtained through fermentation-based methods or via total chemical synthesis. These approaches provide the necessary quantities of the compound for biochemical and pharmacological studies. nih.govnih.govacs.org

Fermentation and Enzymatic Production: The primary biotechnological production method for this compound involves the cultivation of specific strains of Streptomyces. These bacteria naturally synthesize and secrete the compound into their growth medium. The process typically involves large-scale fermentation followed by a series of purification steps. The raw fermentation broth, or "beer," is first acidified to a pH of approximately 2.0 to 5.0. This is followed by separation techniques, such as passing the medium through cation exchange resins to remove other compounds like cycloserine. The resulting effluent is then concentrated and cooled, which induces the crystallization of this compound.

This method leverages the inherent enzymatic machinery of the microorganism, making it a form of chemo-enzymatic synthesis where the "chemo" part refers to the chemical purification and isolation processes post-fermentation.

Chemical Synthesis: While fermentation is a common source, total chemical synthesis offers an alternative route that allows for greater control and the potential for producing stereoisomers or derivatives. A general synthetic scheme for O-carbamoyl-D-serine involves protecting the amino and carboxyl groups of D-serine, followed by the carbamoylation of the hydroxyl group, and subsequent deprotection.

A publication in the Journal of Medicinal Chemistry described the synthesis of O-carbamyl-L-serine as part of a larger peptide, bradykinin (B550075). nih.govacs.org This highlights the application of chemical synthesis in incorporating OCS into more complex molecules for research. nih.govacs.org The synthesis of amino acid-based antimicrobial agents often relies on such chemical strategies to create structural analogs of microbial enzyme substrates. researchgate.net The development of efficient chemo-enzymatic routes, which combine chemical steps with biocatalytic reactions (using isolated enzymes), is a growing field that can be applied to produce enantiomerically pure compounds like this compound. beilstein-journals.orgnih.gov

Table 1: Comparison of Synthesis Methods for this compound

Feature Fermentation/Enzymatic Chemical Synthesis
Starting Material Simple nutrients for microbial growth D-serine or other chemical precursors
Process Microbial fermentation and purification Multi-step organic reactions
Stereoselectivity Naturally produces the D-isomer Can be controlled to produce D or L isomers
Scalability Well-established for large scale Can be complex and costly to scale
Key Advantage Utilizes natural biosynthetic pathways High purity and flexibility for analog creation

Design and Synthesis of this compound Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

The study of this compound (OCS) is closely linked to its role as a structural analog of D-alanine. nih.gov This similarity allows it to act as an inhibitor of key bacterial enzymes, most notably alanine (B10760859) racemase, which is essential for the synthesis of the bacterial cell wall. nih.govtandfonline.com The design and synthesis of analogs and derivatives of OCS are crucial for conducting structure-activity relationship (SAR) studies. These studies help to elucidate the specific molecular features required for biological activity and to develop more potent or selective inhibitors. tandfonline.comstanford.edu

Rationale for Analog Design: SAR studies on OCS and related compounds aim to understand how modifications to its structure affect its ability to inhibit target enzymes. Key areas of modification often include:

The Carbamyl Group: Altering or replacing this group can affect binding affinity and reactivity with the enzyme's active site.

The Serine Backbone: Modifications to the amino or carboxyl groups can influence how the molecule is recognized and transported by the cell.

Stereochemistry: Comparing the activity of this compound with its L-isomer, O-Carbamyl-L-serine, helps to understand the stereospecific requirements of the target enzyme. acs.org

Examples of Related Analogs and Derivatives: The field of alanine racemase inhibitors provides a rich context for the SAR of OCS. Other well-known inhibitors that are structurally related or share a similar mechanism include D-cycloserine, chlorovinyl glycine, and alafosfalin. tandfonline.com Research has also explored peptide derivatives, where O-Carbamyl-serine is incorporated into a peptide chain. For instance, the synthesis of bradykinin analogs containing O-carbamyl-L-serine was performed to investigate the role of specific amino acid residues in the peptide's function. nih.gov

The carbamate (B1207046) functional group, a key feature of OCS, is a widely used "warhead" in the design of chemical probes for studying enzymes like serine hydrolases. stanford.edu By creating libraries of carbamate-containing molecules with different structural features, researchers can screen for highly selective and potent inhibitors. stanford.edu

Table 2: Key Structural Features of OCS for SAR Studies

Structural Feature Importance in SAR Example Modification/Analog
D-Configuration Crucial for mimicking D-alanine and inhibiting alanine racemase. O-Carbamyl-L-serine (L-isomer) acs.org
Carbamyl Moiety (-OCONH2) Acts as a reactive group or key binding element in the enzyme active site. Replacement with other acyl groups; D-cycloserine tandfonline.com
Amino Group (-NH2) Essential for recognition as an amino acid analog. N-acylation
Carboxyl Group (-COOH) Important for binding and overall charge. Esterification

Development of Radiolabeled this compound for Biochemical Tracing and Pathway Analysis

Radiolabeling is a powerful technique used to trace the metabolic fate of a molecule within a biological system and to identify its specific molecular targets. The development of radiolabeled this compound (OCS) is essential for definitively elucidating its mechanism of action, particularly in complex cellular environments.

Purpose of Radiolabeling: By incorporating a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), into the OCS molecule, researchers can track its journey. This allows them to:

Confirm uptake of the compound into the cell.

Identify the specific enzymes with which it interacts.

Detect and quantify the accumulation of metabolic precursors or products that result from the inhibition of a specific pathway.

Determine if the compound itself is metabolized or incorporated into larger structures.

Application in Pathway Analysis: The primary inhibitory target of OCS is alanine racemase, an enzyme that converts L-alanine to D-alanine for peptidoglycan synthesis. nih.gov Inhibition of this enzyme is expected to cause a depletion of D-alanine and an accumulation of nucleotide-activated cell wall precursors that lack the terminal D-alanyl-D-alanine dipeptide.

A seminal study on the mechanism of action of OCS in Streptococcus faecalis demonstrated that its presence led to the accumulation of the cell-wall precursor UDP-N-acetylmuramyl-L-alanyl-D-glutamyl-L-lysine. nih.govtandfonline.com This finding strongly indicated that the block in the pathway occurred at the alanine racemase step. While the original study may have used colorimetric or other analytical methods, the use of radiolabeled precursors (like radiolabeled glucose or amino acids) in the growth medium, followed by analysis of the radiolabeled intermediates that accumulate in the presence of OCS, is a standard and definitive method for such pathway analysis. nih.gov

For example, studies on related enzyme inhibitors have used radiolabeled compounds to provide conclusive proof of their mechanism. The irreversible inhibition of alanine racemase by aminoethylphosphonic acid was investigated using versions of the inhibitor labeled with ²H, ³H, and ¹⁴C. tandfonline.com A similar approach with radiolabeled OCS would allow for precise quantification of its effect on the alanine pool and its interaction with alanine racemase and potentially other off-target enzymes.

Methodology for Synthesis: The synthesis of radiolabeled OCS would typically involve using a commercially available radiolabeled precursor, such as ¹⁴C-labeled D-serine or a ¹⁴C-labeled carbamoylating agent (e.g., potassium cyanate, K¹⁴CNO). The chemical synthesis would follow established routes, with special handling procedures required for radioactivity. The final radiolabeled product would be rigorously purified to ensure that the detected radioactivity corresponds solely to the intact this compound molecule.

Advanced Methodologies in O Carbamyl D Serine Research

High-Throughput Screening Platforms for Identifying Modulators of O-Carbamyl-D-serine Activity

This compound is a known inhibitor of alanine (B10760859) racemase, an enzyme crucial for bacterial cell wall synthesis. tandfonline.com High-throughput screening (HTS) platforms are instrumental in discovering novel molecules that can modulate the activity of this enzyme, potentially leading to new antimicrobial agents. These platforms enable the rapid testing of large libraries of chemical compounds.

Common HTS approaches that can be adapted for alanine racemase modulators include:

Fluorescence-Based Assays: These assays are a mainstay of HTS due to their sensitivity and compatibility with automated systems. nih.gov A typical setup for alanine racemase would involve a coupled-enzyme reaction where the production of D-alanine (or consumption of L-alanine) is linked to a change in fluorescence. For instance, the D-alanine product can be acted upon by a D-amino acid oxidase, which generates hydrogen peroxide. The hydrogen peroxide can then be used by horseradish peroxidase to oxidize a non-fluorescent substrate into a highly fluorescent product. Inhibitors of alanine racemase from a compound library would prevent this fluorescence from developing.

Cell-Based Assays: These assays utilize whole bacterial cells and offer the advantage of screening for compounds that are effective in a more physiologically relevant environment. nih.gov A common strategy involves using a bacterial strain that is hypersensitive to the inhibition of cell wall synthesis or that contains a reporter gene (e.g., for luciferase or green fluorescent protein) whose expression is linked to the health of the cell wall synthesis pathway. When grown in the presence of a library of compounds, those that inhibit alanine racemase will cause cell death or a change in the reporter signal, allowing for their identification.

Activity-Based Protein Profiling (ABPP): This chemoproteomic technique is used to assess the potency and selectivity of inhibitors across a complex proteome. nih.gov While this compound itself is a carbamate (B1207046), ABPP can be used to identify other chemotypes that irreversibly bind to and inhibit serine hydrolases or other enzyme classes, including the family to which alanine racemase belongs. nih.gov

The table below summarizes key aspects of HTS platforms applicable to alanine racemase inhibitor discovery.

HTS PlatformPrincipleAdvantagesDisadvantages
Fluorescence-Based Assays Enzymatic activity is linked to a fluorescent signal.High sensitivity, automation-friendly, quantitative.Prone to interference from fluorescent compounds.
Cell-Based Assays Inhibition of a vital pathway (e.g., cell wall synthesis) leads to a detectable cellular phenotype (e.g., death, reporter gene expression).Physiologically relevant, screens for cell permeability and efficacy simultaneously.Higher complexity, potential for off-target effects causing the signal.
Activity-Based Protein Profiling (ABPP) Uses chemical probes that react with active enzymes to profile inhibitor interactions across the proteome.Provides data on inhibitor selectivity and target engagement in a native biological system.Technically demanding, may require synthesis of specialized probes.

Analytical Methodologies for this compound and its Metabolites in Biological Systems (e.g., Ion-Exchange Chromatography)

Accurate quantification of this compound and its potential metabolites in biological samples such as blood, urine, and tissue extracts is crucial for pharmacokinetic and metabolic studies. Due to the polar and non-volatile nature of amino acid derivatives, chromatographic techniques are the methods of choice. researchgate.net

Ion-Exchange Chromatography (IEC) is a powerful technique for separating ionizable molecules like this compound based on their net charge. springernature.com The separation occurs on a stationary phase (a resin or matrix) that contains charged functional groups. nih.govnih.gov

Principle: Molecules with a net charge opposite to that of the stationary phase will bind to it. They can then be selectively eluted by changing the pH or the ionic strength of the mobile phase (the buffer flowing through the column). nih.gov Since this compound is an amino acid derivative, its charge will depend on the pH of the solution, allowing for fine-tuned separation from other components in a biological matrix. springernature.com

Application: A biological sample is first processed to remove proteins and other interfering substances. The clarified extract is then loaded onto an IEC column. By applying a gradient of increasing salt concentration or a pH gradient, compounds are eluted based on their charge characteristics, allowing for the isolation of this compound. nih.gov

High-Performance Liquid Chromatography (HPLC) is another widely used technique. cdc.gov For chiral molecules like this compound, specific HPLC methods are required to separate the D- and L-enantiomers.

Chiral Derivatization: One common approach involves reacting the amino acid with a chiral derivatizing agent, such as ortho-phthalaldehyde (OPA) and a chiral thiol (e.g., N-acetyl-L-cysteine), to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard reversed-phase HPLC column. nih.gov

Chiral Stationary Phases: Alternatively, HPLC columns with a chiral stationary phase can be used to directly separate enantiomers without prior derivatization. researchgate.net

Detection of this compound after separation is typically achieved using mass spectrometry (MS) or electrochemical detectors, which provide high sensitivity and selectivity. researchgate.netcdc.gov

The following table outlines the key analytical methods for this compound.

Analytical MethodSeparation PrincipleDetection MethodKey Application
Ion-Exchange Chromatography (IEC) Separation based on net charge of the analyte. springernature.comUV, Mass Spectrometry (MS)Purification from complex biological matrices. nih.gov
Reversed-Phase HPLC with Chiral Derivatization Separation of diastereomers based on hydrophobicity. nih.govFluorescence, Electrochemical, MSQuantitation of D- and L-enantiomers in biological fluids. nih.gov
HPLC with Chiral Stationary Phase Direct separation of enantiomers based on differential interaction with the chiral column material. researchgate.netMSChiral purity analysis and quantification. researchgate.net

Cellular and Biochemical Assays for Elucidating Mechanism and Efficacy in Bacterial Models

Understanding how this compound exerts its antibacterial effect requires a combination of cellular and biochemical assays. These assays have been critical in confirming that its primary target is alanine racemase, an enzyme involved in the synthesis of peptidoglycan, the major component of the bacterial cell wall. nih.govnih.gov

Biochemical Assays focus on the interaction of this compound with isolated enzymes.

Alanine Racemase Inhibition Assay: The inhibitory effect of this compound on purified alanine racemase is a key biochemical validation. nih.govnih.gov The activity of the enzyme is measured by monitoring the conversion of L-alanine to D-alanine or vice versa. The assay can be used to determine kinetic parameters such as the inhibition constant (Ki), which quantifies the inhibitor's potency. nih.gov For example, this compound was found to be an effective inhibitor of alanine racemase with a Ki of 4.8 x 10-4 M. nih.govnih.gov

D-alanine:D-alanine Ligase Assay: To ensure that alanine racemase is the primary target, other enzymes in the D-alanine branch of peptidoglycan synthesis are also tested. Studies have shown that while this compound can be utilized by D-alanine:D-alanine ligase to form a dipeptide, its primary inhibitory effect is on the racemase. nih.govnih.gov

Cellular Assays examine the consequences of this compound treatment on whole bacterial cells, providing evidence of its mechanism of action in a living system.

Accumulation of Cell Wall Precursors: A hallmark of inhibiting peptidoglycan synthesis is the accumulation of specific precursor molecules within the cell. In bacterial cultures such as Streptococcus faecalis treated with this compound, there is a notable accumulation of the cell-wall precursor UDP-NAc-muramyl-L-alanyl-D-glutamyl-L-lysine. nih.govnih.gov This occurs because the supply of D-alanine, which is required to complete the pentapeptide side chain, is cut off.

Research findings on the mechanism of this compound are summarized below.

Assay TypeModel SystemKey FindingReference
Biochemical Purified alanine racemase from Streptococcus faecalisThis compound is an effective competitive inhibitor of the enzyme. nih.govnih.gov
Biochemical Purified D-alanine:D-alanine ligaseThis compound can act as a substrate, but inhibition of this enzyme is not its primary mode of action. nih.govnih.gov
Cellular Streptococcus faecalis culturesGrowth in the presence of the antibiotic leads to the accumulation of UDP-NAc-muramyl-tripeptide. nih.govnih.gov
Cellular Streptococcus faecalis culturesThe absence of D-ala-O-carbamyl-D-serine accumulation in cultures supports the conclusion that alanine racemase is the primary target. nih.govnih.gov

Synergistic Interactions and Combination Strategies in Research Models

Synergism of O-Carbamyl-D-serine with Other Bacterial Cell Wall Inhibitors (e.g., D-Cycloserine, β-Chloro-D-Alanine)

This compound, an analog of D-alanine, demonstrates synergistic activity when used in combination with other inhibitors of bacterial cell wall synthesis, such as D-cycloserine and β-chloro-D-alanine. oup.com This synergism is particularly notable in the context of inhibiting the growth of various bacterial species, including Mycobacterium tuberculosis. oup.com

The combination of this compound and D-cycloserine has been shown to exert a synergistic effect against M. tuberculosis. oup.com This enhanced activity stems from their combined impact on the peptidoglycan synthesis pathway, a critical process for bacterial cell wall integrity. oup.comnih.gov Similarly, β-chloro-D-alanine, another alanine (B10760859) analog, has been observed to act synergistically with D-cycloserine to inhibit bacterial growth. oup.com The potentiation of D-cycloserine's activity by these compounds highlights a promising strategy for combating bacteria, including drug-resistant strains. oup.com

Research findings have quantified the synergistic interaction between these compounds. For instance, studies investigating the combined effect of D-cycloserine and β-chloro-D-alanine against M. tuberculosis yielded fractional inhibitory concentration (FIC) index values of less than 0.5, which is indicative of a strong synergistic interaction. oup.com This suggests that the combined application of these inhibitors could be more effective than their individual use.

Table 1: Synergistic Interactions of this compound and Related Compounds

Compound ACompound BTarget OrganismObserved EffectReference
This compoundD-CycloserineMycobacterium tuberculosisSynergistic inhibition of growth oup.com
β-Chloro-D-alanineD-CycloserineMycobacterium tuberculosisSynergistic inhibition of growth oup.com

Investigation of Synergistic Mechanisms in Bacterial Growth Inhibition Across Different Species

The synergistic mechanism of this compound with other cell wall inhibitors lies in the sequential blockade of enzymes involved in the early stages of peptidoglycan biosynthesis. oup.comnih.gov this compound is a known inhibitor of alanine racemase, the enzyme responsible for converting L-alanine to D-alanine. nih.govnih.govtandfonline.com This conversion is a crucial step in providing the necessary D-alanine for cell wall construction. nih.govpatsnap.com

D-cycloserine also targets alanine racemase, but it additionally inhibits a subsequent enzyme in the pathway, D-alanine:D-alanine ligase. oup.compatsnap.com This enzyme catalyzes the formation of the D-alanyl-D-alanine dipeptide, another essential precursor for peptidoglycan synthesis. patsnap.com By inhibiting two distinct, sequential enzymes, the combination of this compound and D-cycloserine creates a more potent and comprehensive disruption of the peptidoglycan assembly line. oup.compatsnap.com

The synergistic action is further understood by examining the specific enzymatic inhibitions:

This compound: Primarily inhibits alanine racemase. nih.govtandfonline.com

D-Cycloserine: Inhibits both alanine racemase and D-alanine:D-alanine ligase. oup.compatsnap.com

β-Chloro-D-alanine: Inhibits alanine racemase and D-glutamate-D-alanine transaminase. oup.comnih.gov

Table 2: Enzymatic Targets of this compound and Synergistic Partners

CompoundPrimary Enzymatic Target(s)Bacterial Species StudiedReference
This compoundAlanine racemaseStreptococcus faecalis, Mycobacterium tuberculosis oup.comnih.govtandfonline.com
D-CycloserineAlanine racemase, D-alanine:D-alanine ligaseMycobacterium tuberculosis oup.compatsnap.com
β-Chloro-D-alanineAlanine racemase, D-glutamate-D-alanine transaminaseEscherichia coli, Bacillus subtilis nih.gov

Broader Implications and Future Research Directions

O-Carbamyl-D-serine as a Research Probe in Bacterial Cell Wall Biology and Metabolism

This compound, a structural analog of D-alanine, serves as a critical research probe for investigating the intricacies of bacterial cell wall biosynthesis. nih.gov Its utility stems from its specific inhibitory action on key enzymes within the peptidoglycan synthesis pathway. The primary target of this compound is alanine (B10760859) racemase, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of L-alanine to D-alanine. tandfonline.comnih.gov Since D-alanine is an essential component for the construction of the peptidoglycan layer in most bacteria, inhibiting its formation has profound effects on cell wall integrity.

The mechanism of inhibition makes this compound a powerful tool. In bacteria such as Streptococcus faecalis, exposure to this compound leads to the accumulation of the cell wall precursor UDP-N-acetylmuramyl-L-alanyl-D-glutamyl-L-lysine. nih.gov This buildup of a specific intermediate is a classic indicator of a metabolic blockade. By identifying the accumulated substrate, researchers can pinpoint the precise enzymatic step that has been inhibited. This has been crucial in elucidating the sequence of the D-alanine branch of peptidoglycan synthesis, which involves the sequential action of alanine racemase and D-alanine:D-alanine ligase. nih.gov

Studies have demonstrated that this compound is an effective inhibitor of alanine racemase, with a K_i value of 4.8 x 10⁻⁴ M in S. faecalis. nih.gov While it can also be a substrate for D-alanine:D-alanine ligase, leading to the formation of a dipeptide, the primary site of its antibiotic action is the racemase. nih.gov This specificity allows researchers to dissect the roles of individual enzymes in the pathway and to study the consequences of their disruption. By creating a specific metabolic bottleneck, this compound enables detailed investigation into the regulation of cell wall precursor pools and the cellular responses to cell wall stress. Some researchers also classify O-carbamoyl-D-serine as a suicide substrate for alanine racemase, suggesting it is processed by the enzyme to an intermediate that irreversibly inactivates it. acs.orgtocris.com

Exploring Enzyme Systems with Alternative D-Alanine Synthesis Pathways in the Context of this compound Action

The primary mechanism of this compound relies on the inhibition of the canonical alanine racemase (Alr) enzyme found in a wide range of bacteria. However, the emergence of antibiotic resistance and the diversity of bacterial metabolism necessitate the exploration of alternative pathways for D-alanine synthesis. The existence of such pathways has significant implications for the spectrum of activity of D-alanine analogs like this compound.

A notable example of an alternative D-alanine source has been identified in Chlamydia pneumoniae. This bacterium lacks the genes for the common alanine racemase homologs (Alr and DadX). tandfonline.com Instead, it utilizes a serine hydroxymethyltransferase, GlyA, which exhibits racemase activity on L-alanine to produce the required D-alanine for its cell wall. tandfonline.com Research has shown that this chlamydial GlyA is inhibited by D-cycloserine, another well-known D-alanine analog. tandfonline.com This finding highlights that bacteria can evolve different enzymatic solutions to synthesize essential building blocks. The sensitivity of these alternative enzymes to this compound is a critical area for future research, as it would determine the compound's effectiveness against such organisms.

Further research is required to determine if this compound is an effective inhibitor of these alternative enzymes or if bacteria possessing them exhibit intrinsic resistance.

Table 1: Enzyme Systems with Potential Alternative D-Alanine Synthesis

Enzyme System Organism Example Function/Pathway Notes on Inhibition by D-Alanine Analogs

Unanswered Questions in the Biochemical and Genetic Basis of this compound Action and Resistance Development

Despite decades of study, significant questions remain regarding the detailed biochemical interactions and resistance mechanisms associated with this compound.

One of the foremost questions is the full spectrum of molecular targets. While alanine racemase is established as the primary site of action, the compound's interaction with D-alanine:D-alanine ligase is also documented. nih.gov The physiological consequences of this secondary interaction, and whether other, as-yet-unidentified off-target effects exist, are not fully understood. A comprehensive understanding of the compound's complete interactome within the bacterial cell is needed.

The genetic and biochemical mechanisms of resistance are also an area ripe for investigation. Studies have noted the existence of this compound-resistant bacterial mutants, such as in S. faecalis. tandfonline.com However, the specific mutations that confer this resistance have not been fully characterized. Key unanswered questions include:

What specific mutations occur in the alr gene (encoding alanine racemase) or other related genes?

Do these mutations alter the enzyme's active site to reduce inhibitor binding, or do they affect the enzyme's stability or expression levels?

Beyond target modification, what other resistance strategies might bacteria employ? These could include the upregulation of efflux pumps to expel the compound from the cell or the evolution of enzymes capable of modifying and inactivating this compound.

Furthermore, the potential for a post-antibiotic effect, where bacterial growth remains suppressed even after the removal of the antibiotic, has been noted for the related compound D-cycloserine. acs.org Whether this compound exerts a similar effect is an open question. Investigating these areas will not only deepen our fundamental understanding of antibiotic action and resistance but could also inform strategies to enhance the efficacy of cell wall-targeting agents.

Q & A

Q. How can researchers ensure reproducibility in enzyme inhibition assays across laboratories?

  • Methodological Answer : Adopt MIAME-like guidelines for enzymology: document enzyme source (e.g., E. coli BL21 expression), buffer composition (e.g., 50 mM HEPES, 1 mM DTT), and substrate concentrations (e.g., Km±20%K_m \pm 20\%). Inter-laboratory round-robin trials with shared reagents (e.g., ATCC strains) harmonize protocols .

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